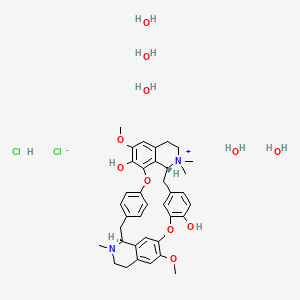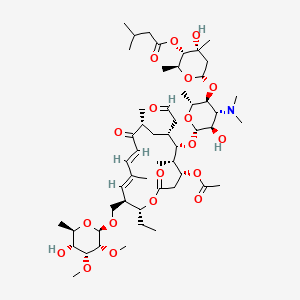
STF-62247
Descripción general
Descripción
STF-62247 is a cell-permeable autophagy inducer that selectively induces non-apoptotic cell death in von Hippel-Lindau-deficient renal carcinoma cells . This compound has shown significant potential in cancer research due to its ability to target specific cellular pathways.
Aplicaciones Científicas De Investigación
STF-62247 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study autophagy and its role in cellular processes.
Biology: this compound is used to investigate the mechanisms of autophagy and its impact on cell survival and death.
Industry: While its industrial applications are still under exploration, this compound’s role in research makes it a valuable tool for developing new therapeutic strategies.
Mecanismo De Acción
STF-62247 exerts its effects by inducing autophagy, a process where cells degrade and recycle their components . The compound accumulates in lysosomes and blocks the late stages of autophagy, leading to selective cytotoxicity in von Hippel-Lindau-deficient cells . This blockage disrupts the normal vesicular trafficking between the endoplasmic reticulum, trans-Golgi network, and lysosomes, causing cell death .
Análisis Bioquímico
Biochemical Properties
STF-62247 is known to interact with various enzymes and proteins within the cell, particularly those involved in the autophagy pathway . It has been shown to block late stages of autophagy, leading to the accumulation of autophagic vesicles . This blockage is more pronounced in VHL-deficient cells, suggesting a potential role for VHL in maintaining normal vesicular trafficking between the endoplasmic reticulum, trans-Golgi network, and lysosomes .
Cellular Effects
This compound has a profound impact on cellular processes, particularly in VHL-deficient cells. It induces autophagy, a process by which cells degrade and recycle their own components . This compound blocks the late stages of this process, leading to the accumulation of autophagic vesicles . This blockage is more pronounced in VHL-deficient cells, leading to selective cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its accumulation in lysosomes, where it blocks the late stages of autophagy . This leads to the disruption of lysosomal function, particularly in VHL-deficient cells . The disruption of lysosomal function is thought to be a key factor in the selective cytotoxicity of this compound in VHL-deficient cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Prolonged treatment with this compound leads to an increase in autophagic vesicles and a time-dependent decrease in lysosomes in VHL-deficient cells . This suggests that the compound’s effects on autophagy and lysosomal function are not transient but persist over time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce the growth rate of tumors formed from VHL-deficient cells . The dosage used in these studies was 2.7 to 8 mg/kg, administered via daily intraperitoneal injection .
Metabolic Pathways
Given its role in autophagy, it is likely that it interacts with enzymes and cofactors involved in this process .
Transport and Distribution
This compound is known to accumulate in lysosomes
Subcellular Localization
The subcellular localization of this compound is primarily in lysosomes . This localization is thought to be crucial for its role in blocking the late stages of autophagy and disrupting lysosomal function .
Métodos De Preparación
The synthesis of STF-62247 involves several steps. The compound is known chemically as N-(3-Methylphenyl)-4-(4-pyridinyl)-2-thiazolamine . The synthetic route typically involves the formation of the thiazole ring followed by the attachment of the pyridine and methylphenyl groups. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions . Industrial production methods are not widely documented, but laboratory synthesis involves careful control of temperature and pH to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
STF-62247 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups attached to the thiazole ring.
Substitution: This reaction is used to introduce the pyridine and methylphenyl groups onto the thiazole ring.
Common Reagents and Conditions: Reagents such as DMSO and specific catalysts are commonly used.
Major Products: The primary product is this compound itself, with potential by-products depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
STF-62247 is unique in its selective targeting of von Hippel-Lindau-deficient cells. Similar compounds include:
Pimozide: An antipsychotic drug that has shown potential in inducing autophagy and cell death in cancer cells.
These compounds share the ability to induce autophagy but differ in their primary uses and specific cellular targets. This compound’s uniqueness lies in its selective cytotoxicity towards von Hippel-Lindau-deficient renal carcinoma cells .
Propiedades
IUPAC Name |
N-(3-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-3-2-4-13(9-11)17-15-18-14(10-19-15)12-5-7-16-8-6-12/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNUHQNJGNLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351598 | |
| Record name | STF-62247 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315702-99-9 | |
| Record name | STF-62247 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 315702-99-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(2S,3S)-2-(dimethylamino)-N-[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methylpentanamide](/img/structure/B1682575.png)